N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a piperidine-based acetamide derivative with a stereogenic center at the S-configured carbon. Its structure comprises:
- A piperidine ring (six-membered nitrogen-containing heterocycle).
- A 2-aminoethyl substituent attached to the piperidine nitrogen (position 1).
- An N-methyl-acetamide group at the piperidine’s 3-position.
This compound’s molecular formula is C₁₀H₂₀N₃O (calculated), with a molecular weight of 210.29 g/mol.
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKCMQWQIGOBOD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl group.
N-Methylation: The final step involves the N-methylation of the piperidine nitrogen, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents for substitution reactions may include alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide has been investigated for its potential role in developing pharmaceuticals targeting neurological disorders. Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition.
Research indicates that compounds similar to this compound can exhibit significant biological activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
Enzyme Inhibition Studies
The compound is being studied for its ability to inhibit specific enzymes, which could lead to novel therapeutic strategies in various diseases. Its interaction with enzymes involved in metabolic pathways may provide insights into its potential as a drug candidate.
Case Study 1: Neurotransmitter Interaction
A study conducted on the interaction of this compound with serotonin receptors demonstrated promising results in modulating receptor activity, suggesting potential applications in treating mood disorders.
Case Study 2: Enzyme Inhibition
Research exploring the enzyme inhibition properties of this compound revealed its capacity to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. This finding opens avenues for further investigation into its therapeutic potential in psychiatric conditions.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Physicochemical and Functional Properties
- Hydrophilicity: The target compound’s aminoethyl group enhances water solubility compared to the ethyl or chloroacetyl analogs .
- Reactivity: The chloroacetyl analog’s chlorine atom makes it a candidate for further derivatization, while the oxime group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide improves stability .
- Stereochemistry : The S-configuration in the target compound and pyrrolidine analog may influence binding specificity in chiral environments .
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 199.298 g/mol. The compound features a piperidine ring, an aminoethyl side chain, and an acetamide moiety, which contribute to its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with various biological receptors and enzymes. Specifically, the piperidine structure is known to influence central nervous system activity, potentially affecting neurotransmitter systems involved in mood regulation and anxiety disorders. Research indicates that compounds with similar structures can act on neurotransmitter receptors, suggesting that this compound may have therapeutic implications in treating depression and anxiety .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of related piperidine derivatives. For instance, some piperidine-based compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against S. aureus, indicating strong efficacy .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Compound C | Bacillus subtilis | 0.0195 |
Neuropharmacological Effects
The piperidine moiety's role in modulating neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology. Research into similar compounds has shown potential effects on serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders .
Case Studies
Several case studies have been conducted to explore the biological effects of compounds structurally related to this compound:
- Case Study on Antidepressant Activity : A study investigated the effects of piperidine derivatives on animal models of depression. Results indicated that these compounds significantly reduced depressive-like behaviors, suggesting their potential as antidepressants .
- Antimicrobial Efficacy Study : In vitro testing revealed that specific derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
